molecular formula C13H16N2O B7892506 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile

Cat. No.: B7892506
M. Wt: 216.28 g/mol
InChI Key: AVUCUYWEKLSNMR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile is a chemical compound with the molecular formula C13H16N2O It is characterized by the presence of a pyrrolidine ring, a benzonitrile group, and a hydroxymethyl substituent

Preparation Methods

The synthesis of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile precursor. One common synthetic route includes the use of a hydroxymethylpyrrolidine, which undergoes a nucleophilic substitution reaction with a benzonitrile compound under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzonitrile group are key structural features that enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrrolidine ring and a benzonitrile group, which imparts specific chemical and biological properties that are not observed in simpler or structurally different analogs.

Properties

IUPAC Name

2-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-7,9-10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUCUYWEKLSNMR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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